(2Z,6E)-2,6-bis(2,3-dimethoxybenzylidene)cyclohexanone
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Overview
Description
(2Z,6E)-2,6-BIS[(2,3-DIMETHOXYPHENYL)METHYLIDENE]CYCLOHEXAN-1-ONE is an organic compound characterized by its unique structure, which includes two 2,3-dimethoxyphenyl groups attached to a cyclohexanone ring via methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,6E)-2,6-BIS[(2,3-DIMETHOXYPHENYL)METHYLIDENE]CYCLOHEXAN-1-ONE typically involves the condensation of 2,3-dimethoxybenzaldehyde with cyclohexanone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridges between the phenyl groups and the cyclohexanone ring. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z,6E)-2,6-BIS[(2,3-DIMETHOXYPHENYL)METHYLIDENE]CYCLOHEXAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (2Z,6E)-2,6-BIS[(2,3-DIMETHOXYPHENYL)METHYLIDENE]CYCLOHEXAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Heparinoid compounds: Known for their anticoagulant and fibrinolytic properties.
Uniqueness
(2Z,6E)-2,6-BIS[(2,3-DIMETHOXYPHENYL)METHYLIDENE]CYCLOHEXAN-1-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H26O5 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(2E,6Z)-2,6-bis[(2,3-dimethoxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C24H26O5/c1-26-20-12-6-10-18(23(20)28-3)14-16-8-5-9-17(22(16)25)15-19-11-7-13-21(27-2)24(19)29-4/h6-7,10-15H,5,8-9H2,1-4H3/b16-14-,17-15+ |
InChI Key |
NCHAALDGNRJQFO-QUDUTFMFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\CCC/C(=C/C3=C(C(=CC=C3)OC)OC)/C2=O |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2CCCC(=CC3=C(C(=CC=C3)OC)OC)C2=O |
Origin of Product |
United States |
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